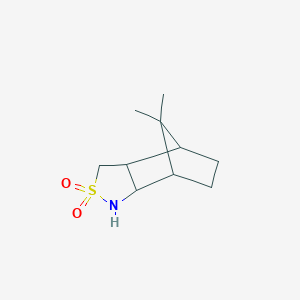
7-Fluor-2-phenylchinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel anticancer agents due to its ability to inhibit topoisomerase II.
Pharmacology: The compound has shown potential in the development of histone deacetylase inhibitors, which are important in cancer therapy.
Biology: It is used in studies related to cellular viability and apoptosis.
Wirkmechanismus
Target of Action
The primary target of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is the human topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
7-Fluoro-2-phenylquinoline-4-carboxylic acid interacts with h TopoIIα, inhibiting its activity . This interaction disrupts the normal process of DNA replication and cell division, leading to cell death . The compound’s lipophilicity may enhance its penetration into cells, increasing its effectiveness .
Biochemical Pathways
The inhibition of h TopoIIα by 7-Fluoro-2-phenylquinoline-4-carboxylic acid affects the DNA replication pathway . This disruption can lead to DNA fragmentation, a hallmark of apoptosis, or programmed cell death .
Result of Action
The result of 7-Fluoro-2-phenylquinoline-4-carboxylic acid’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor growth and potentially to tumor regression .
Biochemische Analyse
Biochemical Properties
The compound, 7-Fluoro-2-phenylquinoline-4-carboxylic acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
7-Fluoro-2-phenylquinoline-4-carboxylic acid has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 7-Fluoro-2-phenylquinoline-4-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 7-Fluoro-2-phenylquinoline-4-carboxylic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
7-Fluoro-2-phenylquinoline-4-carboxylic acid is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
7-Fluoro-2-phenylquinoline-4-carboxylic acid is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. The reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . This intermediate can then react with various substituted amines to yield the desired product .
Industrial Production Methods
. This method could potentially be adapted for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-2-phenylquinoline-4-carboxylic acid: Similar structure but with the fluorine atom at a different position.
7-Chloro-2-phenylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
7-Fluoro-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .
Eigenschaften
IUPAC Name |
7-fluoro-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTUDFZNRULRAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132132-54-8 |
Source


|
| Record name | 7-fluoro-2-phenylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)

![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
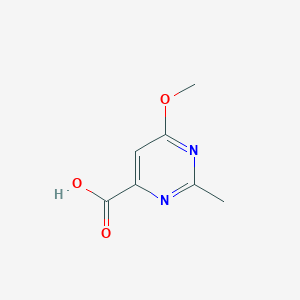
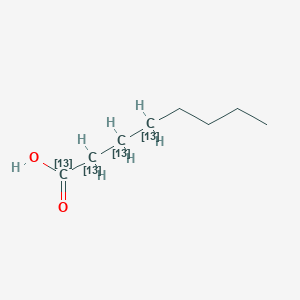

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)
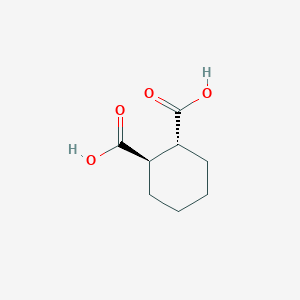

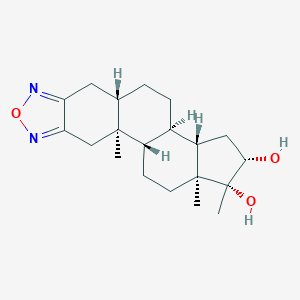
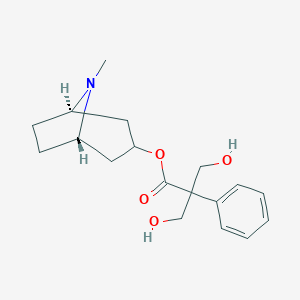
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
